N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Description
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidine ring with a tetrahydroimidazo[1,5-a]pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-16-8-14(1-2-17(16)20)23-6-4-13(10-23)22-18(25)12-3-5-24-11-21-9-15(24)7-12/h1-2,8-9,11-13H,3-7,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJXJCKGJRUDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CC1C(=O)NC3CCN(C3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazo[1,5-a]pyridine intermediates. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.
Synthesis of the Imidazo[1,5-a]pyridine Core: This step often involves the condensation of a pyridine derivative with an appropriate aldehyde or ketone.
Coupling of the Two Fragments: The final step involves coupling the pyrrolidine and imidazo[1,5-a]pyridine fragments under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of halogen atoms (chlorine and fluorine) makes the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
- N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Uniqueness
The presence of both chlorine and fluorine atoms in N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide distinguishes it from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
